4-(6-Methyl-1H-indol-3-yl)butan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(6-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9-3-6-12-11(5-4-10(2)14)8-15-13(12)7-9/h3,6-8,10,15H,4-5,14H2,1-2H3 |
InChI Key |
XNCUFFVMPRTJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCC(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 6 Methyl 1h Indol 3 Yl Butan 2 Amine and Analogous Indole Derivatives
Strategies for Selective Indole (B1671886) Core Functionalization at Position 6
Achieving substitution at the C-6 position of the indole ring is a key challenge that can be addressed either by starting with a pre-functionalized benzene (B151609) ring precursor before indole synthesis or by direct C-H functionalization of the indole core.
Methods for Introducing Methyl Substituents at Indole C-6
Direct and selective introduction of a methyl group at the C-6 position of an existing indole nucleus is a modern synthetic challenge often addressed through transition-metal-catalyzed C-H activation. Ruthenium-catalyzed reactions have shown particular promise for the functionalization of remote C-H bonds on the indole benzene ring. acs.orgresearchgate.net
One effective strategy involves the use of a directing group on the indole nitrogen to guide the catalyst to a specific position. For instance, remote C-6 selective C-H alkylation of indole derivatives has been achieved using ruthenium(II) catalysis. acs.orgscispace.com This method often requires an N-pyrimidinyl directing group on the indole and an ancillary directing group, such as an ester, at the C-3 position to achieve high reactivity and selectivity for the C-6 position. acs.orgacs.org The reaction proceeds via a proposed C-2 cyclometalation and a subsequent σ-activation pathway, allowing for the introduction of various alkyl groups with yields of up to 92%. acs.orgscispace.com While these methods are typically demonstrated with larger alkyl groups, they represent a viable strategy for C-6 methylation.
Another approach utilizes an indole-7-carboxamide as a directing group, which also facilitates ruthenium(II)-catalyzed regioselective C-6 alkylation with reagents like maleimides. researchgate.net This highlights the versatility of directing group strategies in targeting the C-6 position for C-C bond formation.
| Catalyst System | Directing Group | Position Selectivity | Typical Yield | Reference |
| Ruthenium(II) | N-pyrimidinyl and C3-ester | C-6 | Up to 92% | acs.orgacs.org |
| Ruthenium(II) | Indole-7-carboxamide | C-6 | 46–89% | researchgate.net |
Synthetic Routes to 6-Substituted Indole Precursors
A more traditional and widely used approach involves constructing the indole ring from a benzene-based starting material that already contains the desired substituent at the para-position relative to the eventual point of cyclization. The Fischer indole synthesis is a classic and versatile method for this purpose. To synthesize 6-methylindole (B1295342), the reaction can be carried out using p-tolylhydrazine and a suitable carbonyl compound, such as pyruvic acid, followed by cyclization under acidic conditions. acs.org
Alternatively, functionalized indoles can serve as precursors. For example, 6-hydroxyindoles can be synthesized and subsequently converted to other derivatives. acs.org The hydroxyl group can be transformed into a triflate, which then acts as a leaving group in palladium-catalyzed cross-coupling reactions to introduce various substituents, including methyl groups. acs.org Methoxy-substituted indoles are also common precursors, and their synthesis can be achieved through methods like the Fischer, Bischler, or Hemetsberger indole syntheses from corresponding methoxy-anilines. chim.it
Construction and Elaboration of the Butan-2-amine Side Chain at Indole C-3
The C-3 position of indole is the most nucleophilic and is therefore the most common site for electrophilic substitution, making it the ideal position to introduce the butan-2-amine side chain.
Coupling Reactions for Alkyl Amine Chain Attachment
The Friedel-Crafts reaction is a cornerstone for C-C bond formation at the C-3 position of indoles. wikipedia.org Specifically, Friedel-Crafts acylation is highly effective for introducing the carbon backbone of the side chain. masterorganicchemistry.com To synthesize the precursor for 4-(6-Methyl-1H-indol-3-yl)butan-2-amine, 6-methylindole can be reacted with an acylating agent like 3-oxobutanoyl chloride or a related electrophile in the presence of a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com This reaction introduces a 3-oxobutanoyl group at the C-3 position. The resulting ketone, 1-(6-methyl-1H-indol-3-yl)butane-1,3-dione, can then be selectively reduced to afford the key intermediate, 4-(6-methyl-1H-indol-3-yl)butan-2-one.
Friedel-Crafts alkylation presents another route, where indoles react with electrophiles like trichloroacetimidates in the presence of a Lewis acid to yield C-3 alkylated products. nih.gov This method can be used to introduce various alkyl chains directly.
| Reaction Type | Reagents | Intermediate Product | Reference |
| Friedel-Crafts Acylation | 6-Methylindole, 3-oxobutanoyl chloride, AlCl₃ | 1-(6-methyl-1H-indol-3-yl)butane-1,3-dione | masterorganicchemistry.com |
| Friedel-Crafts Alkylation | Indole, Trichloroacetimidate derivative, Lewis Acid | C-3 Alkylated Indole | nih.gov |
Amine Synthesis and Modification Techniques
With the ketone intermediate, 4-(6-methyl-1H-indol-3-yl)butan-2-one, in hand, the final step is the formation of the amine. Reductive amination is a highly efficient and widely used method for converting a carbonyl group into an amine. wikipedia.org This reaction involves treating the ketone with an ammonia (B1221849) source (such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orgmasterorganicchemistry.com
Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without affecting the starting ketone. masterorganicchemistry.comorganic-chemistry.org This transformation directly yields the target compound, this compound.
Multi-Component Reaction Approaches in Indole Derivative Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted indoles in a single step, adhering to the principles of atom economy and green chemistry. rsc.orgdergipark.org.tr
Several MCRs can be employed to construct the indole scaffold itself. A three-component synthesis has been developed that starts from ortho-dihaloarenes, various amines, and terminal alkynes, using a dual catalytic system of palladium and copper to produce substituted indoles as single regioisomers in high yields. organic-chemistry.org Another innovative two-step MCR involves an initial Ugi four-component reaction between an aniline, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide, followed by an acid-induced cyclization to assemble the indole core. rsc.org
For constructing more complex derivatives, a consecutive four-component reaction has been reported for synthesizing 1,2,3-trisubstituted indoles. This sequence involves a copper-free alkynylation, a base-catalyzed cyclization to form the indole, followed by iodination at C-3 and finally N-alkylation. nih.gov These MCR strategies provide rapid access to diverse libraries of indole derivatives and can be adapted to produce analogs of the target compound by carefully selecting the appropriate starting components. researchgate.net
Catalytic Systems in the Preparation of Substituted Indoles
The construction of the indole core and the subsequent installation of substituents are frequently accomplished using transition metal catalysts, as well as acid and base catalysis. These methods offer versatile and efficient routes to a wide range of indole derivatives.
For the synthesis of compounds analogous to this compound, a common approach involves the Friedel-Crafts alkylation of the parent indole (6-methylindole) with a suitable electrophile. This reaction is often catalyzed by Lewis or Brønsted acids. For instance, the reaction of an indole with an α,β-unsaturated ketone or a related Michael acceptor can be employed to introduce the butan-2-one side chain, which can then be further functionalized to the corresponding amine.
Transition metal catalysis, particularly with palladium, ruthenium, and cobalt, has emerged as a powerful tool for the synthesis of substituted indoles. acs.orgmdpi.comorientjchem.org These methods often involve cross-coupling reactions or C-H activation strategies to build the indole ring or introduce substituents. For example, palladium-catalyzed coupling reactions can be used to form C-C bonds at the C3 position of the indole ring. researchgate.net Ruthenium-based catalytic systems are also known to promote the intermolecular coupling of anilines with diols for the synthesis of indole derivatives. acs.org
Furthermore, base-catalyzed methods are effective for promoting reactions such as Knoevenagel condensation and Michael addition, which are key steps in the formation of 3-substituted indoles. rsc.org Green chemistry approaches, utilizing biodegradable organocatalysts or ionic liquids, have also been developed to provide more environmentally benign synthetic routes.
Advanced Characterization Techniques for Synthetic Products
The unambiguous identification and structural confirmation of synthesized indole derivatives like this compound are paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Confirmation (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, characteristic absorption bands would be expected for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and aliphatic parts of the molecule, and C=C stretching of the aromatic ring. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. acs.orgresearchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds within the molecule.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for indole aromatic protons, 6-methyl protons, butylamine (B146782) side chain protons (CH, CH₂, CH₃), and N-H protons (indole and amine). |
| ¹³C NMR | Resonances for all unique carbon atoms in the indole ring, the 6-methyl group, and the butylamine side chain. |
| IR | Absorption bands for N-H stretching (indole and amine), aromatic and aliphatic C-H stretching, and aromatic C=C stretching. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₁₃H₁₈N₂ and characteristic fragmentation patterns. |
Crystallographic Analysis for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. This technique would provide unequivocal proof of the structure of this compound, should suitable crystals be obtained. researchgate.net Crystallographic analysis also provides valuable insights into intermolecular interactions, such as hydrogen bonding, which influence the packing of molecules in the crystal lattice. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Investigations of 4 6 Methyl 1h Indol 3 Yl Butan 2 Amine and Functional Analogues
Elucidation of the Specific Role of the Indole (B1671886) 6-Methyl Substituent on Biological Efficacy and Selectivity
Substitutions on the indole ring of tryptamines are known to significantly modulate their pharmacological profile. While direct studies on 4-(6-methyl-1H-indol-3-yl)butan-2-amine are limited, research on analogous compounds provides valuable insights into the potential role of the 6-methyl group.
A study investigating the discriminative stimulus effects of various aryl-substituted monomethoxy analogs of α-ethyltryptamine (α-ET), the parent compound of this compound, revealed that the position of the substituent is critical for its activity. researchgate.netnih.gov In this research, rats were trained to recognize the stimulus effects of α-ET. The 6-methoxy analog (6-OMe-α-ET) was found to completely generalize to the α-ET stimulus, albeit with a lower potency (ED₅₀ = 6.26 mg/kg) compared to α-ET itself (ED₅₀ = 1.04 mg/kg). researchgate.netnih.gov This suggests that a substitution at the 6-position is tolerated for producing α-ET-like effects, though it may reduce the potency. researchgate.netnih.gov
In contrast, the 4-methoxy analog showed negligible α-ET-like responding, and the 5-methoxy analog produced only a modest level of substitution. researchgate.netnih.gov The 7-methoxy analog, however, did generalize completely. researchgate.netnih.gov These findings highlight the sensitivity of the biological activity to the placement of substituents on the indole ring. While a methoxy (B1213986) group is not identical to a methyl group, this data suggests that the 6-position is a viable site for substitution to retain a similar pharmacological profile to the parent compound.
Another study on α-ethyltryptamine analogs as monoamine oxidase (MAO) inhibitors found that a 6-methoxy substitution was among those examined, alongside 5-methoxy, 6-fluoro, and 6-amino analogs. nih.govacs.org The major metabolite of α-ET, 6-hydroxy-α-ET, was found to be inactive as an MAO inhibitor. nih.govacs.org This indicates that the nature of the substituent at the 6-position is a key determinant of its inhibitory activity.
The following table summarizes the drug discrimination data for methoxy-substituted α-ethyltryptamine analogs:
| Compound | ED₅₀ (mg/kg) | Maximum α-ET-like Responding (%) |
| α-Ethyltryptamine (α-ET) | 1.04 | 100 |
| 4-Methoxy-α-ET | - | ~20 |
| 5-Methoxy-α-ET | - | ~40 |
| 6-Methoxy-α-ET | 6.26 | 100 |
| 7-Methoxy-α-ET | 2.78 | 100 |
Data from Young et al., 2024. researchgate.netnih.gov
Systematic Evaluation of the Butan-2-amine Side Chain's Influence on Receptor Recognition and Binding
The butan-2-amine side chain, which is formed by the addition of an alpha-ethyl group to the tryptamine (B22526) backbone, is a critical feature of this compound. This structural modification significantly influences its pharmacological properties compared to its α-methyl or unsubstituted counterparts.
The parent compound, α-ethyltryptamine (αET), is known to act as a releasing agent for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), with a preference for serotonin. wikipedia.org It is approximately 10-fold more potent at inducing serotonin release than dopamine release and about 28-fold more potent for serotonin release over norepinephrine release. wikipedia.org This profile contributes to its reported entactogenic and stimulant effects, which are considered to be distinct from the hallucinogenic properties of many other tryptamines. wikipedia.org
Homologation of an α-methyl group to an α-ethyl group in tryptamines can lead to a shift in activity. For instance, while α-methyltryptamine (αMT) has hallucinogenic effects, αET is not typically characterized as a hallucinogen. nih.gov Instead, αET has been shown to produce stimulus effects in animal models that are similar to those of MDMA. nih.gov This suggests that the longer ethyl group at the alpha position directs the interaction with monoamine transporters and receptors towards a profile that favors monoamine release over direct receptor agonism, particularly at the 5-HT₂A receptor, which is a key target for classic hallucinogens. wikipedia.org
Studies have shown that αET is a weak partial agonist at the 5-HT₂A receptor. wikipedia.org This limited direct agonist activity at a key psychedelic receptor likely accounts for its lack of hallucinogenic effects. wikipedia.org The butan-2-amine side chain, therefore, appears to be a key structural determinant for a pharmacological profile characterized by monoamine release and entactogenic effects, rather than potent psychedelic activity.
Impact of Substitutions on the Indole Nitrogen (N-1) on Molecular Activity
Currently, there is a lack of specific research data on the impact of substitutions on the indole nitrogen (N-1) of this compound or its parent compound, α-ethyltryptamine. In the broader class of tryptamines, N-1 substitution is a common strategy to modulate pharmacological properties. For instance, in some series of tryptamine analogs, N-1 substitution has been explored to enhance selectivity for certain receptor subtypes. However, without specific studies on the α-ethyltryptamine framework, any discussion on the effects of N-1 substitution for this particular compound would be purely speculative.
Stereoisomeric Effects of the Chiral Center on Pharmacological Profile
The presence of a chiral center at the alpha-carbon of the butan-2-amine side chain means that this compound exists as a pair of enantiomers. Studies on the stereoisomers of the parent compound, α-ethyltryptamine (αET), have revealed distinct pharmacological profiles for the (S)-(+) and (R)-(-) enantiomers, indicating that the stereochemistry of this chiral center is a critical determinant of its biological activity.
The stimulant effects of αET are primarily attributed to the (-)-αET enantiomer, while any potential hallucinogenic character is associated with the (+)-αET enantiomer. In drug discrimination studies, (-)-αET substituted for amphetamine, while (+)-αET did not. Conversely, (+)-αET substituted for the hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane), whereas (-)-αET did not.
Both enantiomers, however, were found to substitute for MDMA, with the (-) isomer being slightly more potent. This suggests that both enantiomers contribute to the MDMA-like effects of racemic αET.
In terms of receptor interactions, (+)-αET is a partial agonist at the 5-HT₂A receptor, while (-)-αET is inactive at this receptor. wikipedia.org This is consistent with the observation that any hallucinogen-like effects reside with the (+)-enantiomer. wikipedia.org The (+)-enantiomer of αET is also a serotonin-dopamine releasing agent (SDRA). wikipedia.org
The following table summarizes the distinct pharmacological properties of the enantiomers of α-ethyltryptamine:
| Property | (-)-α-Ethyltryptamine | (+)-α-Ethyltryptamine |
| Primary Effect | Stimulant | Hallucinogen-like |
| Amphetamine Substitution | Yes | No |
| DOM Substitution | No | Yes |
| MDMA Substitution | Yes (more potent) | Yes |
| 5-HT₂A Receptor Activity | Inactive | Partial Agonist |
| Monoamine Release | Contributes to overall release profile | Serotonin-Dopamine Releasing Agent |
Based on these findings for αET, it is highly probable that the stereoisomers of this compound also exhibit distinct pharmacological profiles. The specific influence of the 6-methyl group on the activity of each enantiomer would require further investigation.
Structure-Driven Modifications of the Amine Functionality and their Biological Consequences
There is currently no specific research available on the biological consequences of modifying the primary amine functionality of this compound. In the broader context of tryptamine pharmacology, modifications to the terminal amine group, such as N-methylation or N,N-dimethylation, are known to have profound effects on receptor binding, functional activity, and metabolic stability. For example, N,N-dimethylation of many tryptamines enhances their potency at 5-HT₂A receptors. However, without dedicated studies on the α-ethyltryptamine scaffold, and specifically the 6-methyl substituted analog, it is not possible to detail the specific biological consequences of such modifications for this compound.
Preclinical Pharmacological Investigations and Biological Potential
Modulation of Monoaminergic Neurotransmission Systems
The indolylalkylamine structure is a classic template for compounds that interact with monoamine neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) pathways. These interactions are critical for the regulation of mood, cognition, and various physiological processes.
Interaction with Serotonin Transporter (SERT) and Release Mechanisms
The serotonin transporter (SERT) is a primary target for many antidepressant medications. Indole (B1671886) derivatives, particularly those with an alkylamine side chain, are known to exhibit affinity for SERT. For instance, a series of 3-indolylpropylpiperazine derivatives have been synthesized and evaluated for their affinity towards SERT, with some compounds showing high potency. nih.gov The affinity of these compounds is influenced by substitutions on both the indole ring and the terminal amine.
The general structure of 4-(6-methyl-1H-indol-3-yl)butan-2-amine suggests it could act as a ligand for SERT. The methyl group at the 6-position of the indole ring may influence binding affinity and selectivity. While specific studies on this compound are lacking, the broader class of indolylalkylamines has demonstrated significant interaction with SERT, often acting as reuptake inhibitors. This inhibition leads to an increase in the synaptic concentration of serotonin, a mechanism central to the action of many antidepressant drugs.
Table 1: Binding Affinities (Ki, nM) of Representative Indole Derivatives at the Serotonin Transporter (SERT)
| Compound | SERT Ki (nM) |
|---|---|
| Indole Derivative 7k | 5.63 ± 0.82 |
| Indole Derivative 13c | 6.85 ± 0.19 |
Data sourced from studies on 3-indolylpropylpiperazine derivatives. nih.gov
Influence on Dopamine and Norepinephrine Reuptake and Release
In addition to SERT, indolylalkylamines can also interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET). The degree of affinity and selectivity for these transporters over SERT varies widely depending on the specific chemical structure. Compounds that inhibit the reuptake of dopamine and norepinephrine can have stimulant and antidepressant effects.
The pharmacological profile of such compounds is highly dependent on the nature and position of substituents. For this compound, the specific influence on DAT and NET is undetermined. However, related compounds have been shown to possess dual or triple reuptake inhibitory properties. For example, some indole-based compounds have been investigated as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).
Binding Profiles at Serotonin (e.g., 5-HT₂A) and Dopamine (e.g., D₂) Receptors
Beyond transporters, the indole nucleus is a common feature in ligands for various G-protein coupled receptors, including serotonin and dopamine receptors. The 5-HT₂A receptor is a key target for psychedelic drugs and atypical antipsychotics. Many indole derivatives exhibit high affinity for this receptor. nih.gov Similarly, the dopamine D₂ receptor is a primary target for typical and atypical antipsychotic medications.
Table 2: Binding Affinities (Ki, nM) of Representative Indole Derivatives at 5-HT₂A and D₂ Receptors
| Compound | 5-HT₂A Ki (nM) | D₂ Ki (nM) |
|---|---|---|
| Indole Derivative 7n | - | 307 ± 6 |
| Indole Derivative 7m | - | 593 ± 62 |
Data sourced from studies on 3-indolylpropylpiperazine derivatives. nih.gov
Phosphodiesterase (PDE) Inhibition Studies
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a range of disorders, including inflammatory, cardiovascular, and neurological conditions.
Targeting Specific PDE Isoforms (e.g., PDE9)
While direct evidence of this compound as a PDE inhibitor is not available, the indole scaffold has been incorporated into inhibitors of various PDE isoforms, such as PDE4 and PDE5. nih.govacs.org For example, some indole-based compounds have been developed as potent PDE4 inhibitors with anti-inflammatory properties. nih.gov The potential for this compound to inhibit specific PDE isoforms, including PDE9, remains an area for future investigation. PDE9A is of particular interest in neuroscience as it specifically hydrolyzes cGMP and is expressed in brain regions associated with cognition.
Potential Effects on Cyclic GMP (cGMP) Pathways
Should this compound or its derivatives prove to be inhibitors of cGMP-specific PDEs, such as PDE5 or PDE9, they would be expected to elevate intracellular cGMP levels. The cGMP signaling pathway is integral to numerous physiological processes, including smooth muscle relaxation, synaptic plasticity, and neuronal function. By inhibiting the degradation of cGMP, such a compound could potentially modulate these pathways, offering therapeutic possibilities in conditions where cGMP signaling is dysregulated. The specific outcomes would depend on the PDE isoform selectivity and the tissue distribution of the compound.
Table 3: Inhibitory Activity (IC₅₀) of Representative Indole Derivatives against Phosphodiesterase Isoforms
| Compound | PDE Isoform | IC₅₀ (nM) |
|---|---|---|
| Indole-based Derivative | PDE4B | 251 |
| Indole-based Derivative 14a | PDE5 | 16.11 |
Data sourced from studies on various indole-based PDE inhibitors. acs.orgnih.gov
Investigations into Antimicrobial Activity
The indole moiety is a key structural feature in many compounds exhibiting antimicrobial properties. nih.gov Research into derivatives of this scaffold has revealed a potential for broad-spectrum antibacterial and antifungal activities. nih.gov
Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
While specific studies on the antibacterial spectrum of this compound are not extensively detailed in publicly available research, the broader class of indole derivatives has demonstrated significant promise. Numerous synthesized indole analogues have been tested against a variety of bacterial strains, showing activity against both Gram-positive and Gram-negative organisms. nih.govmdpi.com For instance, certain novel indole derivatives have shown potent inhibitory activity against pathogenic strains, highlighting the potential of the indole scaffold in the development of new antibacterial agents. researchgate.net The antibacterial efficacy of such compounds is often attributed to the indole nucleus, which can be modified with various functional groups to enhance potency and spectrum. nih.gov
The general findings for some indole derivatives are summarized in the table below. It is important to note that these results are for related compounds and not specifically for this compound.
| Bacterial Strain | Activity of Certain Indole Derivatives |
| Staphylococcus aureus (Gram-positive) | Some derivatives show promising activity. mdpi.com |
| Escherichia coli (Gram-negative) | Activity has been observed for some analogues. nih.gov |
| Klebsiella pneumoniae (Gram-negative) | Certain derivatives have demonstrated inhibitory effects. nih.gov |
| Pseudomonas aeruginosa (Gram-negative) | Variable activity has been reported for different indole compounds. nih.gov |
Antifungal Properties and Efficacy
The exploration of indole derivatives has also extended to their potential as antifungal agents. nih.gov Studies on various synthetic indole analogues have demonstrated their ability to inhibit the growth of pathogenic fungi. For example, certain pyran-linked indole derivatives have shown notable activity against fungal species like Aspergillus oryzae and Aspergillus flavus. nih.gov The antifungal potential of the indole scaffold suggests that this compound could also possess such properties, although specific experimental data is needed for confirmation.
Identification of Molecular Targets and Mechanisms of Antimicrobial Action (e.g., E. coli MurB, CYP51, DNA Gyrase)
The mechanism of antimicrobial action for many indole derivatives is an active area of research. For some heterocyclic compounds, molecular targets such as DNA gyrase have been identified. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.gov However, there is no direct evidence from the available research to suggest that this compound specifically targets E. coli MurB, CYP51, or DNA gyrase. The elucidation of the precise molecular targets and mechanisms of action for this specific compound would require dedicated biochemical and microbiological studies.
Exploration of Other Biological Activities within the Indole Chemical Space
The versatility of the indole scaffold extends beyond antimicrobial activity, with derivatives being investigated for a range of other biological effects.
Antiplatelet Activity via Receptor Antagonism (e.g., P2Y₁₂)
The P2Y₁₂ receptor is a key player in platelet activation and aggregation, making it an important target for antiplatelet therapies. nih.govnih.gov While various classes of compounds act as P2Y₁₂ antagonists, there is currently no specific information available from the conducted research linking this compound or closely related indole derivatives to antiplatelet activity via this mechanism.
Contextual Relevance to Anticancer Research Based on Indole Derivatives
The indole nucleus is a privileged scaffold in the design of anticancer agents, with numerous derivatives showing potent activity against various cancer cell lines. nih.govresearchgate.neteurekaselect.com Indole-based compounds have been developed to target multiple mechanisms involved in cancer progression, including the inhibition of tubulin polymerization, protein kinases, and induction of apoptosis. mdpi.com The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for cancer treatment, underscoring the therapeutic importance of this chemical class. nih.gov
The anticancer potential of indole derivatives is linked to the versatility of the indole ring, which allows for structural modifications to optimize activity and selectivity. benthamdirect.com While the specific anticancer properties of this compound have not been reported, its structural similarity to other biologically active indoles places it within a chemical space of high relevance to oncology research. mdpi.com
The following table provides a general overview of the roles of some indole derivatives in anticancer research.
| Mechanism of Action | Examples of Indole Derivative Activity |
| Tubulin Polymerization Inhibition | Certain indole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division. mdpi.com |
| Kinase Inhibition | The indole scaffold is present in several kinase inhibitors used in cancer therapy. nih.gov |
| Apoptosis Induction | Some indole-based compounds have been found to induce programmed cell death in cancer cells. researchgate.net |
Anti-inflammatory Properties in Related Indole Compounds
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. Various derivatives of indole have been the subject of preclinical research to investigate their potential anti-inflammatory effects. These studies often utilize established experimental models to evaluate the ability of these compounds to mitigate inflammatory responses.
One common approach involves the use of in vivo models such as carrageenan-induced paw edema in rats. In this model, the administration of an inflammatory agent (carrageenan) triggers a localized inflammatory response, characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling. Studies on various heterocyclic indole derivatives, including chalcones, pyrazolines, and azo compounds derived from indoles, have demonstrated promising anti-inflammatory activity in this model. nih.gov For instance, the compound 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole was identified as a particularly potent agent, showing a significant percentage of edema inhibition. nih.gov Similarly, research on 3-methyl indole derivatives has also shown potential therapeutic benefits as anti-inflammatory medications in the same rat paw edema model. cuestionesdefisioterapia.com
The mechanisms underlying the anti-inflammatory effects of indole derivatives are multifaceted. Research suggests that these compounds can modulate the immune system and interfere with the production of key inflammatory mediators. For example, studies on indole-imidazolidine hybrids, specifically 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52), have shown a reduction in leukocyte migration and a decrease in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in animal models of peritonitis. nih.gov
Furthermore, some indole derivatives are being investigated for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov The discovery of indomethacin, an indole-containing non-steroidal anti-inflammatory drug (NSAID), has spurred further exploration of the indole nucleus for developing new agents. researchgate.netresearchgate.net Research into compounds like Indoximod, a synthetic tryptophan analog, has demonstrated anti-inflammatory effects in models of acute colitis, likely by downregulating proinflammatory mediators. mdpi.com This is achieved through the modulation of signaling pathways like the Toll-like receptor 4 (TLR4) pathway, which leads to a reduction in TNF-α levels. mdpi.com Another related compound, Indole-3-carbinol (I3C), has shown protective effects in preclinical models of intestinal inflammation by maintaining epithelial homeostasis. researchgate.net
The following table summarizes the findings from various preclinical studies on the anti-inflammatory properties of selected indole compounds.
Table 1: Preclinical Anti-inflammatory Activity of Selected Indole Derivatives
| Compound/Derivative Class | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Indole-pyrazoline derivative (Compound 7) | Carrageenan-induced rat paw edema | Showed the most potent activity with higher inhibition of edema compared to phenylbutazone. | nih.gov |
| 3-Methyl Indole derivatives | Carrageenan-induced rat paw edema | Determined to have significant anti-inflammatory effects. | cuestionesdefisioterapia.com |
| Indole-imidazolidine hybrids (LPSF/NN-52, LPSF/NN-56) | Air pouch and carrageenan-induced peritonitis models | Reduced leukocyte migration and the release of TNF-α and IL-1β. | nih.gov |
| 1,5-disubstituted indole derivatives (Compounds IV, V) | Not specified in abstract | Showed more potent activity than the standard drug indomethacin. | researchgate.net |
| Indoximod (1-methyl-D-tryptophan) | Acetic acid-induced acute colitis in rats | Reduced histological injury and suppressed TLR4 and TNF-α levels. | mdpi.com |
Assessment of Antioxidant Capacities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. The indole nucleus is recognized for its potential to counteract oxidative stress, and numerous studies have focused on synthesizing and evaluating indole derivatives for their antioxidant properties. ingentaconnect.com
The antioxidant capacity of these compounds is typically assessed using a variety of in vitro chemical assays. These methods evaluate different aspects of antioxidant action, such as radical scavenging or reducing power. nih.gov
A widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. DPPH is a stable free radical that changes color upon reduction by an antioxidant. The degree of color change is proportional to the scavenging ability of the compound being tested. nih.govnih.gov Numerous indole derivatives have demonstrated the ability to scavenge DPPH radicals. For example, a methoxy-substituted indole curcumin (B1669340) derivative was found to reduce DPPH free radicals by 90.50%. mdpi.com In another study, indole derivatives with a pyrrolidinedithiocarbamate moiety at the C-3 position showed significant radical scavenging activity. nih.gov
Other common assays include:
Ferric Reducing Antioxidant Power (FRAP): This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govunife.it
Oxygen Radical Absorbance Capacity (ORAC): This method assesses the capacity of an antioxidant to quench peroxyl radicals. nih.govunife.it
ABTS Radical Cation Decolorization Assay: Similar to the DPPH assay, this method measures the ability of a substance to scavenge the stable ABTS•+ radical cation. researchgate.net
Structure-activity relationship studies have provided insights into the features that enhance the antioxidant potential of indole compounds. For instance, the number and position of hydroxyl groups on aryl rings attached to the indole core can significantly influence activity; a higher number of hydroxyl groups often correlates with greater antioxidant capacity. unife.it The presence of an unsubstituted indole nitrogen atom is also considered important for the observed antioxidant activity. nih.gov
Beyond radical scavenging, some indole derivatives have shown cytoprotective effects against oxidative stress in cellular models. For example, certain C-3 substituted indole derivatives have demonstrated the ability to protect human red blood cells from oxidative hemolysis induced by AAPH (2,2′-azobis(2-methylpropionamidine) dihydrochloride). nih.gov
The table below presents a summary of antioxidant activities for various indole derivatives as determined by different in vitro assays.
Table 2: In Vitro Antioxidant Capacity of Selected Indole Derivatives
| Compound/Derivative Class | Assay(s) Used | Key Findings | Reference(s) |
|---|---|---|---|
| C-3 substituted indole derivatives (e.g., Compound 12) | DPPH, Fe²⁺ chelating, Reducing ability, AAPH-induced hemolysis | Compound 12 was the most active radical scavenger and showed effective cytoprotective activity against oxidative hemolysis. | nih.gov |
| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Good antioxidant activity was related to the number and position of hydroxyl groups on the arylidene moiety. | nih.govunife.it |
| Indole-piperazine derivatives (e.g., Compound 11) | Superoxide (B77818) scavenging, DPPH, Lipid peroxidation | Compound 11 showed a strong inhibitory effect (88%) on superoxide radical formation, superior to vitamin E (62%). | ingentaconnect.com |
| Methoxy-substituted indole curcumin derivative (Compound 27) | DPPH | Exhibited potent antioxidant activity, reducing DPPH free radicals by 90.50%. | mdpi.com |
Future Research Directions and Translational Perspectives
Advanced Synthesis Strategies for Chiral Purity and Scale-Up
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and scalable methods to produce enantiomerically pure 4-(6-methyl-1H-indol-3-yl)butan-2-amine is a critical area of future research. While classical resolution techniques can be employed, modern asymmetric synthesis methodologies offer more direct and efficient routes to the desired stereoisomer.
Asymmetric Reductive Amination: This is a powerful and versatile method for the synthesis of chiral amines. nih.gov The synthesis of this compound could be envisioned via the asymmetric reductive amination of the corresponding ketone precursor, 4-(6-methyl-1H-indol-3-yl)butan-2-one. This transformation can be achieved using chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium, ruthenium) complexed with chiral ligands, or through organocatalysis, employing chiral Brønsted acids. semanticscholar.org The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.
Biocatalysis: The use of enzymes in organic synthesis has gained significant traction due to their high stereoselectivity and mild reaction conditions. mdpi.com Enzymes such as imine reductases (IREDs) and transaminases are particularly well-suited for the synthesis of chiral amines. mdpi.combohrium.com A potential biocatalytic route to this compound could involve the conversion of the corresponding ketone by a transaminase, using an amino donor like isopropylamine. Alternatively, an imine reductase could be employed for the reductive amination of the ketone. bohrium.com Protein engineering and directed evolution techniques can be utilized to tailor the enzymes for optimal activity and selectivity towards the specific substrate. mdpi.com
Scale-Up Considerations: For any potential therapeutic agent, the ability to produce it on a large scale is paramount. Future research must focus on developing synthetic routes that are not only efficient and stereoselective but also amenable to scale-up. This involves optimizing reaction parameters, minimizing the use of hazardous reagents, and developing robust purification methods. Continuous flow chemistry is an emerging technology that could offer significant advantages for the large-scale synthesis of chiral amines, providing better control over reaction conditions and improving safety and efficiency.
Integration of High-Throughput Screening and Computational Design for Novel Analogues
The discovery of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated by integrating high-throughput screening (HTS) and computational design strategies.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. nih.govunil.ch An HTS campaign for this compound analogues would involve the synthesis of a diverse library of related compounds with variations in the indole (B1671886) ring substitution, the length and branching of the butylamine (B146782) side chain, and the stereochemistry of the amine group. These compounds would then be screened against a panel of relevant biological targets to identify those with promising activity profiles.
Computational Design and Virtual Screening: Computational methods play a crucial role in modern drug discovery by enabling the rational design of new molecules and the prediction of their biological activity. espublisher.com Ligand-based virtual screening can be employed to search large compound databases for molecules with similar structural features to this compound. nih.govnih.govacs.org Structure-based drug design, on the other hand, utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity.
A typical workflow for the computational design of novel analogues would involve:
Target Identification: Identifying the specific biological target(s) of this compound.
Homology Modeling/Structure Determination: If the 3D structure of the target is not available, it can be predicted using homology modeling or determined experimentally through techniques like X-ray crystallography.
Virtual Library Generation: Creating a virtual library of analogues of the lead compound.
Molecular Docking: Simulating the binding of the virtual library compounds to the target's active site to predict their binding affinity and mode. espublisher.com
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness. bohrium.com
The integration of HTS and computational design creates a powerful discovery engine. Hits identified from HTS can provide valuable structure-activity relationship (SAR) data to refine computational models, while computational methods can prioritize compounds for synthesis and screening, thereby increasing the efficiency of the drug discovery process. eurekaselect.com
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial attribute. Future research should explore the polypharmacological profile of this compound and its analogues.
The indole scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Therefore, it is plausible that this compound may exhibit activity at multiple receptors or enzymes. A comprehensive screening of this compound against a broad panel of targets could reveal unexpected activities that could be therapeutically relevant.
Furthermore, this understanding can be leveraged to intentionally design multi-target directed ligands (MTDLs). By rationally modifying the structure of this compound, it may be possible to create novel compounds that simultaneously modulate two or more targets involved in a particular disease. For example, in the context of neurodegenerative diseases, an MTDL might be designed to inhibit an enzyme involved in pathology while also activating a neuroprotective receptor. mdpi.com
Application of Omics Technologies to Elucidate Downstream Biological Effects
To gain a deeper understanding of the biological effects of this compound, future research should leverage "omics" technologies. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the changes occurring within a biological system in response to a drug.
Transcriptomics: By analyzing changes in gene expression (the transcriptome) in cells or tissues treated with the compound, researchers can identify the signaling pathways and cellular processes that are modulated. This can provide valuable insights into the compound's mechanism of action.
Proteomics: This involves the large-scale study of proteins. Proteomic analysis can reveal changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with the compound, further elucidating its downstream effects.
Metabolomics: By studying the complete set of small-molecule metabolites (the metabolome), researchers can understand how the compound affects cellular metabolism. This can be particularly relevant for understanding both the therapeutic effects and potential toxicities of a drug candidate.
By integrating data from these different omics platforms, a comprehensive picture of the biological impact of this compound can be constructed. This systems-level understanding is crucial for identifying biomarkers of drug response, predicting potential side effects, and ultimately, for the successful clinical translation of this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(6-Methyl-1H-indol-3-yl)butan-2-amine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reductive amination of 6-methylindole-3-carbaldehyde with butan-2-amine under hydrogenation conditions. Key steps include:
- Protecting the indole nitrogen to prevent side reactions .
- Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) to isolate the amine product .
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., verifying absence of aldehyde peaks at ~9-10 ppm) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural analysis : Use - and -NMR to confirm substituent positions (e.g., methyl group at C6 of indole, amine protons at δ 1.2–1.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ at m/z 203.15 for CHN) .
- Solubility : Test in polar (e.g., water, DMSO) and nonpolar solvents to guide formulation for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal assays : Combine in vitro (e.g., receptor binding assays) and in vivo models (e.g., behavioral studies in rodents) to validate target engagement .
- Dose-response analysis : Use nonlinear regression to calculate IC/EC values, ensuring consistency across replicates .
- Methodological rigor : Align experimental design with pre-defined ontological and epistemological frameworks to minimize bias .
Q. What computational strategies are effective for predicting receptor-ligand interactions with this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding poses with serotonin or opioid receptors, focusing on indole-amine interactions .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD < 2 Å for receptor backbone) .
- Free energy calculations : Apply MM/GBSA to estimate binding affinity (ΔG), comparing results with experimental data .
Q. How can structural modifications improve pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -F at C4 of indole) to enhance metabolic stability .
- Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability .
- In silico ADMET : Predict logP, CYP450 inhibition, and blood-brain barrier permeability using tools like SwissADME .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer :
- Nonlinear regression : Fit data to Hill or Logit models using GraphPad Prism to derive EC and Hill coefficients .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Power analysis : Predefine sample sizes (n ≥ 6) to ensure statistical significance (α = 0.05, β = 0.2) .
Q. How to design a study investigating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations at the indole C6 (e.g., -Cl, -OCH) and amine chain length .
- Bioactivity profiling : Test analogs in parallel assays (e.g., radioligand displacement, functional cAMP assays) .
- Data integration : Use heatmaps or 3D-QSAR contour plots to visualize substituent effects on potency .
Ethical and Methodological Considerations
Q. How should researchers address reproducibility challenges in indole-amine pharmacology studies?
- Methodological Answer :
- Standardized protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for experimental reporting .
- Blinded analysis : Assign compound codes to prevent observer bias during data collection .
- Reagent validation : Certify cell lines and enzymes (e.g., CYP450 isoforms) via third-party vendors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
